methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate
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Overview
Description
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused isoindoloquinazoline ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes. This reaction can be mediated by eutectic solvents, which offer mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Povarov reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The use of deep eutectic solvents can also be advantageous for industrial applications due to their recyclability and low environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler isoindoloquinazoline derivatives.
Scientific Research Applications
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential antitumor and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoindolo[2,1-a]quinolin-11-ones: These compounds share a similar core structure and have been studied for their antitumor activities.
Dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds are also structurally related and have shown potential in medicinal chemistry.
Uniqueness
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is unique due to its specific functional groups and the presence of a glycinate moiety
Biological Activity
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound belonging to the isoindoloquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is C21H19N3O5, with a molecular weight of 393.4 g/mol. Its structure features a fused isoindoloquinazoline ring system, which is characteristic of compounds known for diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H19N3O5 |
Molecular Weight | 393.4 g/mol |
IUPAC Name | Methyl 2-[3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate |
InChI Key | IPBZMFHBSRWSQJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various pharmacological effects.
Biological Activities
Research indicates that isoindoloquinazoline derivatives exhibit several biological activities, including:
- Anticancer Activity : Compounds within this class have shown promise as anticancer agents. Studies have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have displayed significant antimicrobial activities against a range of pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes.
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the cytotoxic effects of related quinazoline derivatives found that certain compounds exhibited IC50 values indicating strong antiproliferative effects against cancer cell lines. For instance, derivatives showed IC50 values ranging from 50 µM to over 200 µM depending on structural modifications and specific targets .
- Molecular Docking Studies : Molecular docking analyses have been performed to understand the binding interactions between this compound and its targets. These studies revealed crucial interactions that could explain the compound's biological activity and guide future modifications for enhanced efficacy .
- Enzyme Inhibition : The compound was evaluated for its potential as an α-glucosidase inhibitor, which is relevant in diabetes management. The results indicated promising inhibitory effects that warrant further exploration .
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate |
InChI |
InChI=1S/C21H19N3O5/c1-29-18(26)12-22-17(25)10-11-23-19-13-6-2-3-7-14(13)21(28)24(19)16-9-5-4-8-15(16)20(23)27/h2-9,19H,10-12H2,1H3,(H,22,25) |
InChI Key |
IPBZMFHBSRWSQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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